7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its versatile biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .
Mode of Action
The compound interacts with its target by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The inhibition of these proteins disrupts the signaling pathway, leading to changes in cell behavior .
Biochemical Pathways
The ERK signaling pathway is the primary biochemical pathway affected by this compound . Downstream effects of ERK pathway inhibition include the induction of cell apoptosis and G2/M phase arrest . Additionally, the compound regulates cell cycle-related and apoptosis-related proteins in cells .
Result of Action
The compound’s action results in significant anti-proliferative activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . Furthermore, it induces cell apoptosis and G2/M phase arrest .
Preparation Methods
The synthesis of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by treatment with phosphorus oxychloride . This method yields the desired triazolopyrimidine compound with high efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.
Chemical Reactions Analysis
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of the chloro, ethyl, and methyl groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-6-5(2)12-8-10-4-11-13(8)7(6)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMIAIOQGKGLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC=N2)N=C1C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195894 | |
Record name | 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117713-49-2 | |
Record name | 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117713-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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